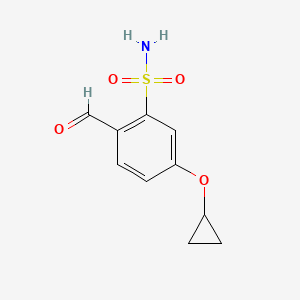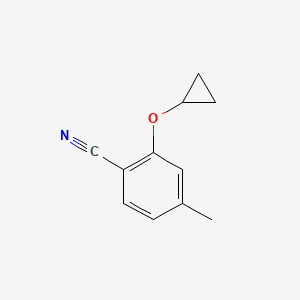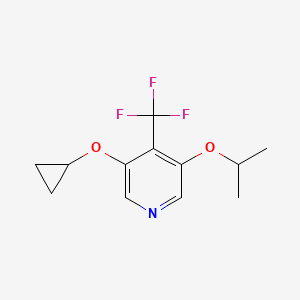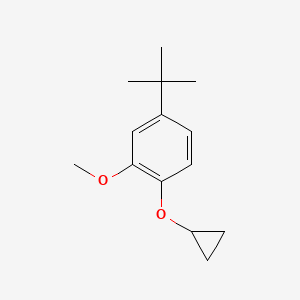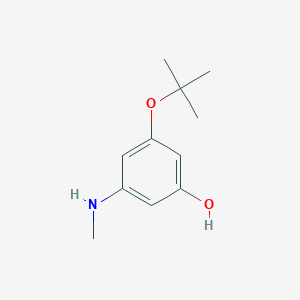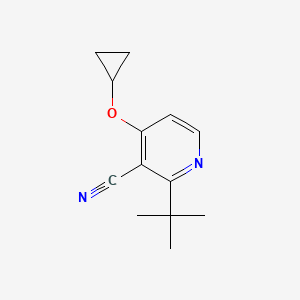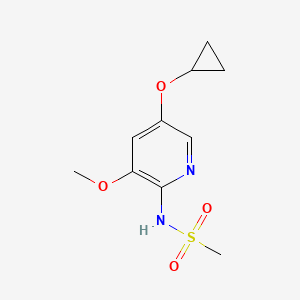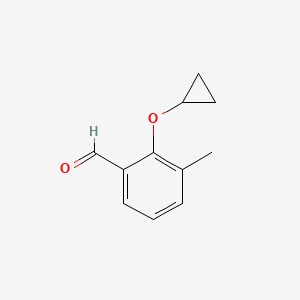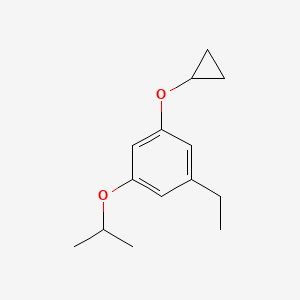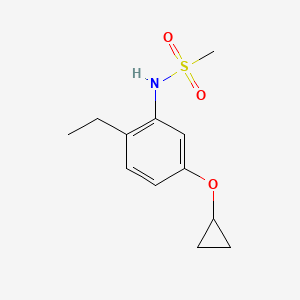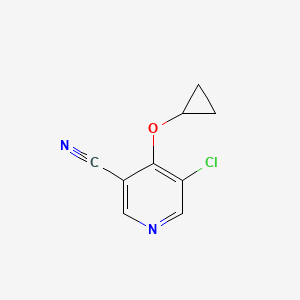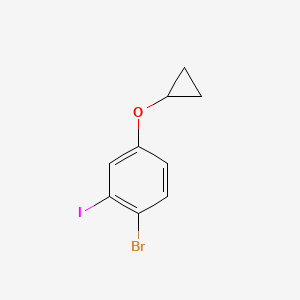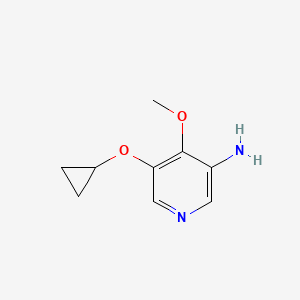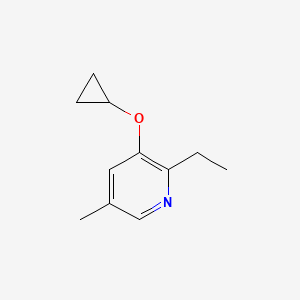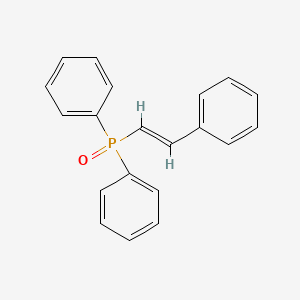
(E)-diphenyl(styryl)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-diphenyl(styryl)phosphine oxide is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a styryl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-diphenyl(styryl)phosphine oxide typically involves the reaction of diphenylphosphine oxide with a styrene derivative under specific conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the styrene derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(E)-diphenyl(styryl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under strong oxidizing conditions.
Reduction: Reduction of the phosphine oxide group can be achieved using reducing agents such as phenylsilane.
Substitution: The styryl group can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Phenylsilane or other silane-based reducing agents under mild conditions.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of higher oxidation state phosphorus compounds.
Reduction: Conversion to the corresponding phosphine.
Substitution: Formation of substituted styryl derivatives.
Scientific Research Applications
(E)-diphenyl(styryl)phosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of (E)-diphenyl(styryl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide and styryl groups. The phosphine oxide group can act as a Lewis base, coordinating with metal ions or other electrophiles. The styryl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Phosphine sulfides: Similar to phosphine oxides but with a sulfur atom replacing the oxygen atom.
Phosphine-borane complexes: Used as stable intermediates in phosphine synthesis.
Phosphinic acid thioesters: Compounds with a phosphorus-sulfur bond, used in various synthetic applications.
Uniqueness
(E)-diphenyl(styryl)phosphine oxide is unique due to its combination of a phosphine oxide group with a styryl group, providing distinct reactivity and binding properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C20H17OP |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
[(E)-2-diphenylphosphorylethenyl]benzene |
InChI |
InChI=1S/C20H17OP/c21-22(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-17H/b17-16+ |
InChI Key |
VXVFHTHMLANPPL-WUKNDPDISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


